molecular formula C11H13BrO4 B13987245 Methyl 2-(4-bromophenoxy)-3-methoxypropanoate

Methyl 2-(4-bromophenoxy)-3-methoxypropanoate

Katalognummer: B13987245
Molekulargewicht: 289.12 g/mol
InChI-Schlüssel: HIVDYKZQIRSLRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester is an organic compound with a complex structure that includes a bromophenyl group, a methoxy group, and a propanoic acid ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester typically involves the reaction of 4-bromophenol with 3-methoxypropanoic acid under esterification conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and ester groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Bromophenoxy)-3-methoxypropanoic acid methyl ester is unique due to the presence of both the methoxy and ester groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility and facilitate its interaction with various molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H13BrO4

Molekulargewicht

289.12 g/mol

IUPAC-Name

methyl 2-(4-bromophenoxy)-3-methoxypropanoate

InChI

InChI=1S/C11H13BrO4/c1-14-7-10(11(13)15-2)16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3

InChI-Schlüssel

HIVDYKZQIRSLRV-UHFFFAOYSA-N

Kanonische SMILES

COCC(C(=O)OC)OC1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.